Bisabolol oxide A (CAS 22567-36-8) is a naturally occurring, oxygenated bisabolane-type sesquiterpenoid predominantly derived from the essential oil of Matricaria chamomilla. As a stable, bicyclic derivative of the widely used α-bisabolol, it is recognized for its potent anti-inflammatory, antispasmodic, and antioxidant properties [1]. In industrial and pharmaceutical procurement, Bisabolol oxide A is valued not only for its distinct biological activities but also for its structural maturity, which provides a more predictable chemical profile and superior stability in complex aqueous and lipid formulations compared to its non-oxidized precursors [2].
Procurement decisions often default to the more common parent compound, α-bisabolol, or crude chamomile essential oils. However, substituting Bisabolol oxide A with α-bisabolol introduces significant formulation risks due to the latter's inherent oxidative instability. α-Bisabolol is highly susceptible to auto-oxidation, spontaneously degrading into a mixture of bisabolol oxides A and B over time, which alters the active concentration and sensory profile of the final product [1]. Furthermore, relying on crude chamomile extracts introduces unacceptable batch-to-batch variability, as the natural yield of Bisabolol oxide A can fluctuate wildly (from 3% to over 56%) depending on the plant chemotype and geographic origin [2]. Procuring high-purity Bisabolol oxide A ensures a stable, pre-oxidized active ingredient that bypasses these degradation pathways and standardizes formulation efficacy.
A critical challenge in formulating with sesquiterpene alcohols is their tendency to degrade under ambient storage. α-Bisabolol undergoes rapid auto-oxidation, requiring advanced encapsulation techniques (such as β-cyclodextrin complexation or self-nanoemulsifying drug delivery systems) to maintain its shelf life [1]. In contrast, Bisabolol oxide A represents the stable, oxidized endpoint of this pathway. By utilizing the oxide form, the primary oxidative degradation route is eliminated, ensuring that the active ingredient concentration remains consistent without the need for complex, cost-intensive stabilization matrices [2].
| Evidence Dimension | Auto-oxidation susceptibility and formulation stability |
| Target Compound Data | Bisabolol oxide A (Stable oxidized state; 0% conversion to secondary oxides under standard conditions) |
| Comparator Or Baseline | α-bisabolol (Rapid auto-oxidation conversion to mixed oxides A and B) |
| Quantified Difference | 100% elimination of the primary auto-oxidation degradation pathway |
| Conditions | Standard ambient storage in cosmetic and pharmaceutical lipid/aqueous emulsions |
Procuring the pre-oxidized form allows manufacturers to skip costly encapsulation steps and guarantee long-term product shelf life.
Beyond its structural stability, Bisabolol oxide A demonstrates superior functional performance as an antioxidant. Comparative in vitro profiling reveals that Bisabolol oxide A exhibits a significantly higher antioxidant capacity than α-bisabolol, specifically in its ability to scavenge DPPH (2,2-diphenyl-1-picrylhydrazyl) free radicals [1]. This enhanced radical neutralization profile makes the oxidized derivative a more potent active ingredient for mitigating oxidative stress in dermatological and cosmetic applications.
| Evidence Dimension | DPPH radical scavenging capacity |
| Target Compound Data | Bisabolol oxide A (Demonstrates superior DPPH radical scavenging activity) |
| Comparator Or Baseline | α-bisabolol (Demonstrates inferior DPPH radical scavenging activity) |
| Quantified Difference | Higher relative antioxidant capacity per molar equivalent |
| Conditions | In vitro DPPH free radical scavenging assay |
Enables formulators to achieve higher antioxidant protection in topical applications without increasing the active ingredient payload.
In advanced pharmacological applications, Bisabolol oxide A has shown significant potential as a synergistic adjuvant. Studies on K562 human leukemia cells indicate that the co-administration of 5-10 µM Bisabolol oxide A with 5-fluorouracil (5-FU) additively inhibits cancer cell proliferation [1]. This synergistic interaction effectively lowers the required concentration of 5-FU (normally 3-30 µM) needed to achieve equivalent cytotoxicity, thereby offering a pathway to reduce the adverse side effects associated with high-dose chemotherapy .
| Evidence Dimension | Antiproliferative efficacy and dose reduction |
| Target Compound Data | Bisabolol oxide A (5-10 µM) + 5-FU (Synergistic growth inhibition at reduced 5-FU doses) |
| Comparator Or Baseline | 5-FU alone (Requires 3-30 µM for equivalent baseline cytotoxicity) |
| Quantified Difference | Significant reduction in the effective dose of 5-FU required for K562 cell growth inhibition |
| Conditions | In vitro K562 human leukemia cell line assay |
Crucial for pharmaceutical R&D procurement seeking natural adjuvants to mitigate the toxicity of standard chemotherapeutic regimens.
Due to its resistance to the auto-oxidation pathways that degrade α-bisabolol, Bisabolol oxide A is the optimal choice for premium anti-aging and skin-soothing creams. It allows formulators to achieve extended shelf lives without relying on complex nano-encapsulation or excessive synthetic antioxidant stabilizers [1].
Leveraging its superior DPPH radical scavenging capacity compared to its parent compound, Bisabolol oxide A serves as a high-efficiency active ingredient in formulations targeting oxidative stress, UV-induced damage, and environmental skin stressors [2].
Given its demonstrated ability to synergize with 5-fluorouracil and induce apoptosis in specific cell lines, this compound is highly relevant for pharmaceutical R&D focused on dose-sparing chemotherapeutic adjuvants aimed at reducing systemic toxicity[3].
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